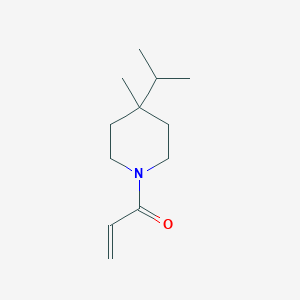
1-(4-Methyl-4-propan-2-ylpiperidin-1-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methyl-4-propan-2-ylpiperidin-1-yl)prop-2-en-1-one is a chemical compound that is commonly known as MDPV. It is a synthetic cathinone that belongs to the class of psychoactive drugs known as bath salts. MDPV is a potent stimulant that has been associated with a number of adverse effects, including addiction, psychosis, and even death. Despite its dangers, MDPV has been the subject of considerable scientific research due to its potential therapeutic applications.
Mecanismo De Acción
MDPV works by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. It achieves this by inhibiting the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This results in a stimulant effect that can lead to increased energy, alertness, and euphoria.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MDPV are complex and varied. In addition to its stimulant effects, MDPV has been shown to have a number of other effects on the body. For example, it has been shown to increase heart rate and blood pressure, and can lead to vasoconstriction. It has also been shown to have effects on the immune system, and can lead to inflammation and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDPV has a number of advantages and limitations for lab experiments. One advantage is that it is a potent and effective stimulant, making it useful for studying the effects of stimulants on the brain and behavior. Additionally, MDPV has been shown to have a number of therapeutic applications, making it a potentially useful tool for studying the mechanisms underlying these effects. However, MDPV is also associated with a number of adverse effects, including addiction and psychosis, which can limit its usefulness in certain types of experiments.
Direcciones Futuras
There are a number of future directions for research on MDPV. One area of interest is the development of new and more effective synthetic cathinones that can be used for therapeutic purposes. Additionally, there is a need for more research on the long-term effects of MDPV use, as well as the mechanisms underlying its addictive properties. Finally, there is a need for more research on the potential therapeutic applications of MDPV, including its use in the treatment of chronic pain, depression, and other psychiatric disorders.
Métodos De Síntesis
MDPV is typically synthesized using a multi-step process that involves the reaction of various chemicals. The most common method of synthesis involves the reaction of 1-(4-methylphenyl)-2-nitropropene with propan-2-amine, followed by reduction of the resulting nitrostyrene intermediate using a reducing agent such as zinc. The final product is then purified using various techniques such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
MDPV has been the subject of a significant amount of scientific research due to its potential therapeutic applications. It has been shown to have potent analgesic properties, and has been investigated as a potential treatment for chronic pain. Additionally, MDPV has been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.
Propiedades
IUPAC Name |
1-(4-methyl-4-propan-2-ylpiperidin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c1-5-11(14)13-8-6-12(4,7-9-13)10(2)3/h5,10H,1,6-9H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULEHJPWEWPGIIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCN(CC1)C(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[4-Pyridin-4-YL-1-(2,2,2-trifluoro-ethyl)-1H-pyrazol-3-YL]-phenoxymethyl}-quinoline](/img/structure/B2520347.png)
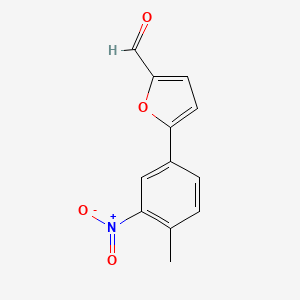
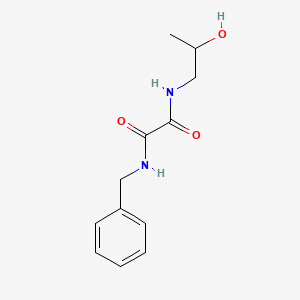
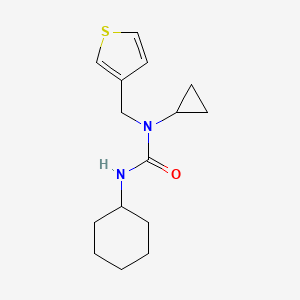
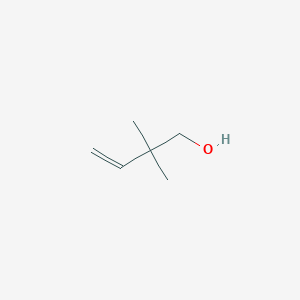
![1'-((3-Chloro-4-fluorophenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2520352.png)
![[1-methyl-3-phenyl-5-(phenylsulfonyl)-1H-pyrazol-4-yl]methyl 3,4-dichlorobenzenecarboxylate](/img/structure/B2520354.png)
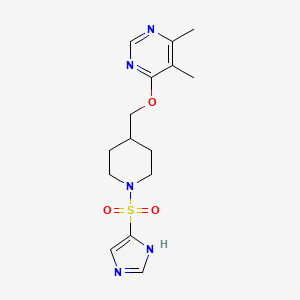

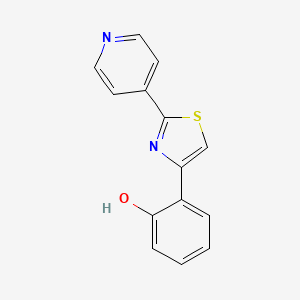
![2-(3-methoxyphenoxy)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2520365.png)
![(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(sec-butyl)-2-propenamide](/img/structure/B2520366.png)

![N-[2-(6-chlorohexoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B2520370.png)